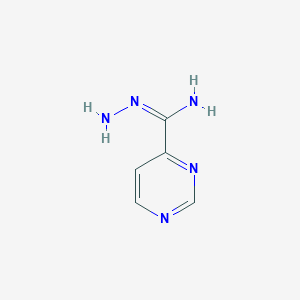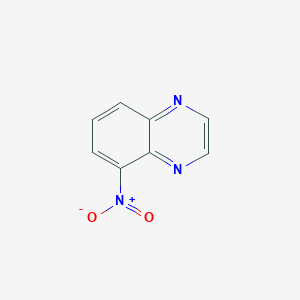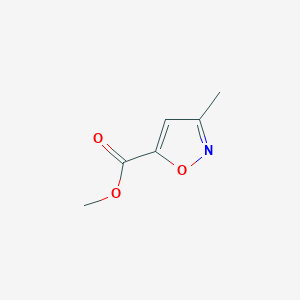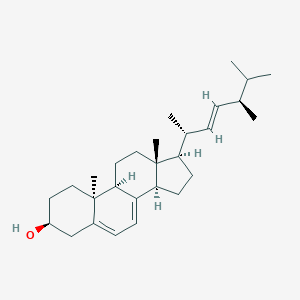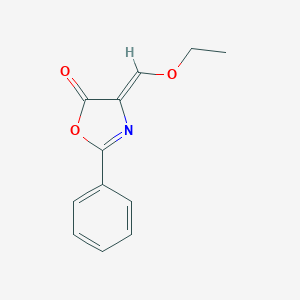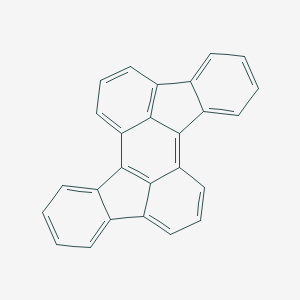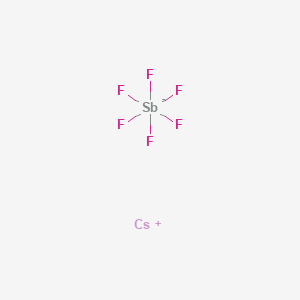![molecular formula C24H26O10 B091670 5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one CAS No. 18469-71-1](/img/structure/B91670.png)
5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one, also known as DMCMO, is a synthetic flavonoid compound with potential therapeutic applications.
Mécanisme D'action
5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes such as topoisomerase and tyrosinase, which are involved in cancer and melanin synthesis, respectively. 5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin sensitivity. Furthermore, it inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. 5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, it has been shown to have low toxicity and high bioavailability. However, one limitation is that it may not be suitable for certain experiments due to its specific mechanism of action.
Orientations Futures
There are several future directions for research on 5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one. One direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, particularly with regard to its interaction with specific enzymes and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration route for 5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one.
Méthodes De Synthèse
5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one can be synthesized through a multi-step process, starting with the synthesis of 4-methoxyphenylacetic acid. This acid is then converted to 4-methoxyphenylacetic acid methyl ester, which is further reacted with 2,4-dimethoxybenzaldehyde in the presence of a base to produce the intermediate compound. The intermediate is then reacted with a chromone derivative in the presence of a Lewis acid catalyst to yield 5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one.
Applications De Recherche Scientifique
5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. 5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one has also been found to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, it has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
18469-71-1 |
|---|---|
Nom du produit |
5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Formule moléculaire |
C24H26O10 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C24H26O10/c1-30-12-6-4-11(5-7-12)14-8-13(26)18-15(31-2)9-16(32-3)19(23(18)33-14)24-22(29)21(28)20(27)17(10-25)34-24/h4-9,17,20-22,24-25,27-29H,10H2,1-3H3/t17-,20-,21+,22-,24+/m1/s1 |
Clé InChI |
WQPQMZZOCWWEHY-WDVFSZROSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)C4C(C(C(C(O4)CO)O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)C4C(C(C(C(O4)CO)O)O)O |
Synonymes |
8-β-D-Glucopyranosyl-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



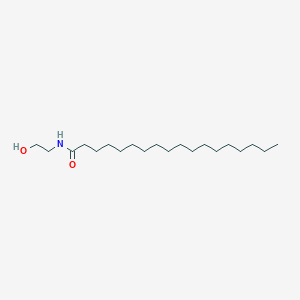
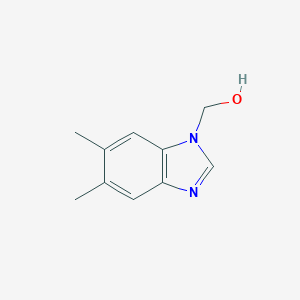
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
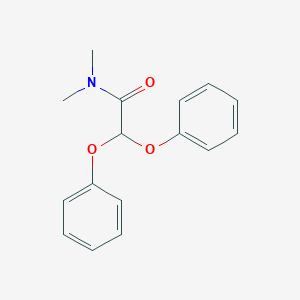
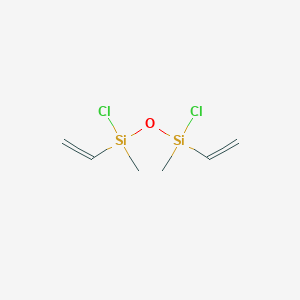
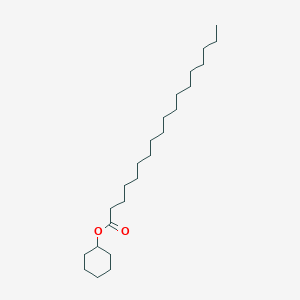
![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)
